MCPA (sodium)

Description

Historical Trajectories of Auxinic Herbicides in Agricultural Science

The development of auxinic herbicides, including MCPA, marked a significant turning point in agricultural science and weed management. Discovered in the 1940s, these were among the first selective organic herbicides, revolutionizing agricultural practices. greenbook.net Their introduction allowed for more effective and widespread control of broadleaf weeds in cereal grain crops, making this herbicide family one of the most important and widely used. nih.gov The discovery of MCPA and its counterpart, 2,4-D, is a notable instance of multiple independent discoveries by researchers in both the United Kingdom and the United States. greenbook.net

The mode of action of auxinic herbicides is to mimic the natural plant hormone auxin, leading to abnormal growth and eventual death of the target weed. wikipedia.orgdoctorwoodland.com These synthetic auxins are translocated within the plant from the leaves or roots to the growing points. nih.gov The selectivity of these herbicides is a key feature; in tolerant grasses, restricted translocation and enhanced metabolism of the herbicide contribute to their survival, while susceptible broadleaf species are unable to effectively metabolize the compound. nih.gov

Foundational Role and Current Research Significance of MCPA (sodium) within Weed Science and Agroecology

MCPA (sodium) has played a foundational role in weed science due to its high selectivity and effectiveness against broadleaf weeds in important crops like wheat, barley, oats, and rye. evenspray.comlovelandproducts.ca This has been crucial for ensuring crop yields by reducing competition from weeds for essential resources. greenbook.net Its non-volatile nature also presents a lower risk of vapor drift to adjacent susceptible crops compared to some other herbicides. evenspray.comlovelandproducts.ca

Despite its long history of use, MCPA (sodium) continues to be a subject of significant research in weed science and agroecology. A primary area of current research is the development of weed resistance. While the incidence of resistance to auxinic herbicides has been relatively low compared to other herbicide families, some weed populations have evolved resistance to MCPA. greenbook.netevenspray.comlovelandproducts.ca Research is ongoing to understand the mechanisms of this resistance, which can include target-site modifications and non-target-site mechanisms like enhanced metabolism. nih.govresearchgate.net For example, a recent study on green pigweed (Amaranthus powellii) identified a single nucleotide polymorphism in an auxin response factor gene as a potential target-site resistance mechanism to MCPA. nih.govresearchgate.net

Another significant area of research is the interaction of MCPA with other herbicides. Tank-mixing MCPA with other herbicides is a common practice to broaden the spectrum of controlled weeds. tandfonline.com Studies have shown that these mixtures can have synergistic, antagonistic, or additive effects depending on the herbicides involved and the target weed species. tandfonline.comawsjournal.orgcaws.org.nz For instance, the combination of MCPA with glyphosate (B1671968) has demonstrated a synergistic effect on the mortality of entomopathogenic nematodes. researchgate.net

Conceptual Frameworks for Investigating MCPA (sodium) in Environmental and Biological Systems

The investigation of MCPA (sodium) in environmental and biological systems is guided by several conceptual frameworks that focus on its fate, transport, and ecotoxicological effects. A key framework is the assessment of its environmental fate, which examines its persistence and mobility in different environmental compartments. MCPA is highly soluble in water and has low adsorption to soil particles, making it prone to leaching into surface and groundwater. wikipedia.orgulster.ac.ukresearchgate.netresearchgate.net Its half-life in soil is relatively short, typically around 24 days, but this can vary depending on environmental conditions such as temperature and soil moisture. wikipedia.orgpjoes.com

The concept of biodegradation is central to understanding the breakdown of MCPA in the environment. Microbial degradation is the primary pathway for the breakdown of MCPA in soil. pjoes.comindianecologicalsociety.com Research in this area focuses on identifying the microorganisms and enzymatic pathways involved in its degradation. pjoes.comindianecologicalsociety.commdpi.com Studies have shown that the degradation rate can be influenced by factors such as soil type, microbial activity, and the presence of other organic compounds. researchgate.netnih.gov

Overview of Major Academic Research Domains Pertaining to MCPA (sodium)

Academic research on MCPA (sodium) is multifaceted and can be broadly categorized into several key domains:

Environmental Fate and Monitoring: This domain focuses on understanding the movement and persistence of MCPA in the environment. A significant body of research has documented the presence of MCPA in surface and groundwater in various regions, often exceeding drinking water standards. ulster.ac.ukadvancedsciencenews.comsourcetotap.eu Researchers are actively investigating the hydrological pathways of MCPA from agricultural land to water bodies and the factors influencing its mobilization and transport. advancedsciencenews.comulster.ac.ukyoutube.comyoutube.com

Ecotoxicology and Non-Target Effects: This area of research investigates the impact of MCPA on organisms other than the target weeds. Studies have examined its effects on a range of non-target organisms, including aquatic invertebrates, soil microorganisms, and non-target plants. nih.govfrontiersin.orgresearchgate.netresearchgate.net The potential for synergistic or antagonistic effects when MCPA is present with other pesticides is also a critical area of investigation. researchgate.net

Weed Resistance and Management: With the increasing incidence of herbicide resistance, a significant research effort is directed towards understanding the mechanisms of MCPA resistance in various weed species. greenbook.netnih.govevenspray.comlovelandproducts.caresearchgate.net This research is crucial for developing sustainable weed management strategies to prolong the efficacy of MCPA and other auxinic herbicides.

Biodegradation and Remediation: This domain explores the natural breakdown of MCPA in soil and water and investigates potential methods for its remediation. Research focuses on identifying and characterizing the microbial communities and enzymes responsible for MCPA degradation. pjoes.comindianecologicalsociety.commdpi.com Studies also explore how factors like soil amendments can influence the degradation and leaching of MCPA. researchgate.netnih.gov

Analytical Chemistry: The development of sensitive and reliable analytical methods is crucial for monitoring MCPA residues in various environmental matrices. Research in this area focuses on improving techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of MCPA and its metabolites in soil, water, and biological tissues. epa.govepa.govnih.govhelixchrom.comresearchgate.net

Data on MCPA (sodium) Properties and Environmental Fate

| Property | Value | Reference |

| Chemical Formula | C₉H₉ClO₃ | wikipedia.org |

| Molar Mass | 200.62 g/mol | wikipedia.org |

| Water Solubility | 825 mg/L (23 °C) | wikipedia.org |

| Soil Half-life (Typical) | 24 days | wikipedia.org |

| Freundlich Adsorption Coefficient (Kf) | 0.94 | wikipedia.org |

Reported Detections of MCPA in Water Bodies

| Location | Detection Frequency / Concentration | Reference |

| Ireland | Most widely observed pesticide in freshwater, with increasing concentrations. | ulster.ac.uk |

| Sweden | Detected in over 50% of streamwater samples. | ulster.ac.uk |

| Spain | Detected at a 7% frequency in 112 monitored wells over 4 years. | ulster.ac.uksourcetotap.eu |

| Danube River | Detected in 93% of samples taken at 68 sites. | ulster.ac.uksourcetotap.eu |

| Swiss Surface Waters | Maximum concentration of 1.6 µg/L with detection frequencies from 7-65%. | ulster.ac.uksourcetotap.eu |

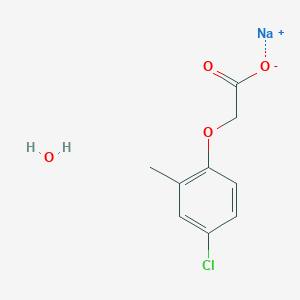

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10ClNaO4 |

|---|---|

Molecular Weight |

240.61 g/mol |

IUPAC Name |

sodium;2-(4-chloro-2-methylphenoxy)acetate;hydrate |

InChI |

InChI=1S/C9H9ClO3.Na.H2O/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;;/h2-4H,5H2,1H3,(H,11,12);;1H2/q;+1;/p-1 |

InChI Key |

WRISJTKXJRZMDB-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].O.[Na+] |

Origin of Product |

United States |

Environmental Fate and Transport Dynamics

Degradation Pathways in Terrestrial and Aquatic Environments

MCPA (sodium) is susceptible to degradation through microbial, photolytic, and hydrolytic pathways. The predominant mechanism of breakdown in soil is microbial degradation. sourcetotap.eu In aquatic environments, both microbial activity and photolysis contribute to its dissipation.

Microbial breakdown is the primary route for MCPA degradation in both soil and water. sourcetotap.eucanada.ca A variety of microorganisms are capable of utilizing MCPA as a carbon source. wikipedia.org The rate of biodegradation can be influenced by the history of herbicide application, with soils previously exposed to phenoxy acid herbicides often exhibiting faster degradation rates due to the presence of adapted microbial communities. ulster.ac.uk

The major metabolite formed during the biodegradation of MCPA is 4-chloro-2-methylphenol (B52076) (MCP). wikipedia.org This transformation occurs through the cleavage of the ether linkage in the MCPA molecule. wikipedia.org Another identified breakdown product in soil and water is phenoxyacetic acid (PAC). ulster.ac.uk

The rate of microbial degradation of MCPA is significantly influenced by several soil physicochemical parameters:

pH: MCPA degradation is generally faster in neutral to slightly alkaline soils. canada.ca In acidic soils, the degradation rate is noticeably slower. For instance, degradation took 5 to 9 weeks in acidic soil compared to 1 week in neutral soil (pH 6.3 and above). canada.ca

Moisture: Adequate soil moisture is crucial for microbial activity and, consequently, for MCPA degradation. sourcetotap.eu The availability of oxygen, which is linked to soil moisture, is a key controlling factor. sourcetotap.eu

Temperature: Soil temperature affects the metabolic rate of microorganisms. As with most biological processes, MCPA degradation rates increase with temperature, up to an optimal point for the specific microbial community. sourcetotap.eu

| Parameter | Influence on MCPA Degradation Rate |

| pH | Faster in neutral to alkaline conditions; slower in acidic conditions. canada.ca |

| Moisture | Optimal moisture levels enhance microbial activity and degradation. sourcetotap.eu |

| Organic Matter | Can increase sorption, but also supports a larger microbial population, leading to variable effects on degradation. ulster.ac.uk |

| Temperature | Higher temperatures generally lead to faster degradation, up to an optimum. sourcetotap.eu |

The presence of oxygen is a critical factor in the metabolic breakdown of MCPA.

Aerobic Pathways: Under aerobic conditions, MCPA degradation is relatively rapid. sourcetotap.eu Microorganisms utilize oxygen to break down the herbicide, with reported half-lives in topsoils ranging from 1.5 to 26 days. researchgate.net The primary aerobic degradation pathway involves the cleavage of the ether bond to form 4-chloro-2-methylphenol (MCP). wikipedia.org Another pathway involves the hydroxylation of the methyl group, producing cloxyfonac. wikipedia.org Recent research has identified that this biological degradation is enzymatically catalyzed by an α-ketoglutarate-dependent dioxygenase encoded by the tfdA gene in soil microbes. wikipedia.org

Anaerobic Pathways: In the absence of oxygen, the biodegradation of MCPA is negligible. sourcetotap.eucanada.ca This has significant implications for saturated soils or aquatic sediments where anaerobic conditions prevail, as MCPA can persist for extended periods. sourcetotap.eu Studies have shown no discernible degradation of MCPA under microbially active anaerobic conditions over periods of 100-200 days. nih.gov

| Condition | Degradation Potential | Key Metabolites |

| Aerobic | High | 4-chloro-2-methylphenol (MCP), Cloxyfonac wikipedia.org |

| Anaerobic | Negligible | - |

MCPA can undergo photochemical degradation when exposed to sunlight, particularly in the atmosphere or on plant leaves. ulster.ac.uk The primary product of direct photolysis is 4-chloro-2-methylphenol (MCP). ulster.ac.ukresearchgate.net Two proposed pathways for the formation of MCP through photolysis are:

Oxidation by hydroxyl radicals (•OH), which leads to the cleavage of the ether link. wikipedia.org

Oxidation by positive electron holes (h+), which polarizes the carboxyl group, causing the CH2-COOH bond to split and form 4-chloro-2-methylphenylformate. wikipedia.org

While photolysis can occur, it is generally considered a less significant degradation pathway in soil compared to microbial breakdown. sourcetotap.eucanada.ca However, in water, the photodegradation half-life can range from 1 hour to 5 days. ccme.ca

Microbial Biodegradation in Soil and Water Systems

Environmental Mobility and Sorption Characteristics

MCPA is known for its high mobility in soil, primarily due to its high water solubility and poor adsorption to the soil matrix. sourcetotap.euulster.ac.uk This mobility makes it susceptible to leaching into groundwater and transport into surface water bodies. sourcetotap.eu

The sorption of MCPA to soil particles is generally low, with soil-organic-carbon-to-water partitioning coefficients (Koc) typically ranging from 54 to 118 L/kg. ulster.ac.uk Several factors influence the sorption of MCPA:

Soil pH: Sorption is negatively correlated with pH. ulster.ac.uk At higher pH values, MCPA exists predominantly in its anionic form, which has a lower affinity for negatively charged soil organic matter. ulster.ac.uk

Organic Matter Content: Sorption is generally greater in soils with higher organic matter content. ulster.ac.uk Humic and fulvic acids can increase the sorption potential. ulster.ac.uk

Clay Content: The type and amount of clay minerals can also influence sorption, although organic matter is often the dominant factor. mdpi.com

The low sorption and high mobility of MCPA are key factors in its potential to contaminate water resources. sourcetotap.euulster.ac.uk

| Property | Value/Characteristic | Implication for Environmental Fate |

| Water Solubility | High (amine salt: 866 g/L) wikipedia.org | High potential for runoff and leaching. |

| Koc Value | 54–118 L/kg ulster.ac.uk | Low adsorption to soil, high mobility. |

| Sorption Influencing Factors | Negatively correlated with pH; positively correlated with organic matter content. ulster.ac.uk | Mobility increases in alkaline soils and decreases in soils with high organic matter. |

Leaching Potential and Groundwater Contamination Pathways

MCPA (sodium), due to its formulation as a salt, readily dissociates in water to the MCPA anion. This form is characterized by high water solubility and a low tendency to adsorb to soil particles, making it inherently mobile in the soil profile. sourcetotap.euulster.ac.uk The soil-organic-carbon-to-water partitioning coefficient (Koc) for MCPA is low, generally ranging from 54 to 118 L/kg, which signifies a high potential for mobility and leaching. ulster.ac.uk Laboratory batch equilibrium studies have confirmed that MCPA acid is extremely mobile. epa.gov

The primary pathway for groundwater contamination is through leaching from the soil surface, particularly at sites where the herbicide is mixed, loaded, or disposed of. epa.govwho.int Spills at these locations can create concentrated points of entry into the soil, overwhelming the natural degradation processes and facilitating movement towards groundwater. epa.gov The high solubility and poor adsorption of MCPA make it susceptible to transport into groundwater bodies. sourcetotap.eu

Despite its high mobility, the extent of groundwater contamination can be mitigated by its relatively rapid degradation in certain soil environments. researchgate.net Some research suggests that due to its fast breakdown, MCPA salt could be classified as a non-leacher in soils with high microbial activity. researchgate.net However, contamination events are still recorded. For instance, a national study in Ireland detected MCPA in over 8% of 845 groundwater samples, and a four-year survey in Spain found MCPA in 7% of samples from 112 wells. sourcetotap.eu In contrast, another groundwater screening study found that while MCPA is susceptible to transport, no actual exceedances of standards were attributed to it. sourcetotap.eu The risk of groundwater contamination is therefore a complex interplay between the chemical's inherent mobility and the specific environmental conditions that govern its degradation rate. sourcetotap.euadvancedsciencenews.com

Surface Runoff and Transport to Surface Waters

Surface water contamination by MCPA (sodium) is a significant concern, primarily driven by surface runoff and spray drift from treated agricultural fields. who.intmdpi.com As a highly soluble compound, MCPA is easily transported from land to water during rainfall events, especially when precipitation occurs shortly after application. sourcetotap.euresearchgate.net This transport can lead to widespread, low-level contamination of rivers, lakes, and streams. sourcetotap.euadvancedsciencenews.com

Monitoring studies across the globe have frequently detected MCPA in surface waters. For example, MCPA has been detected at 93% of 68 sites along the Danube River and in 33% of samples from five small agricultural catchments in Switzerland. sourcetotap.eu In a study of national monitoring data, MCPA was detected at 22.5% of sites in Germany, 43.2% in France, and 44.4% in the Netherlands. sourcetotap.eu These findings underscore the compound's high potential for transport from treated areas to adjacent water bodies. dspacedirect.org

The concentration and load of MCPA in rivers can be substantial, with one study measuring export loads up to 0.242 kg km⁻² yr⁻¹, an order of magnitude higher than previously reported. dspacedirect.org Such contamination presents a challenge for water utility industries, as it may necessitate expensive treatment processes to ensure drinking water safety. advancedsciencenews.comresearchgate.net The risk is particularly pronounced in catchments with a high proportion of improved grassland, where MCPA use is common. researchgate.net

Volatility and Atmospheric Transport Considerations

The potential for a pesticide to be transported through the atmosphere is largely dependent on its volatility. MCPA, when formulated as a sodium salt, has very low volatility and is less likely to release significant vapors from treated areas compared to its ester or free acid forms. ulster.ac.ukepa.gov The vapor pressure of MCPA is low, approximately 1.3 × 10⁻⁶ mmHg at 20°C, which indicates that only a small fraction will exist in the gas phase under normal environmental conditions. dayilongagrochemical.com

Despite this low intrinsic volatility, atmospheric transport can still occur through several mechanisms. nih.govnih.gov One pathway is spray drift, where fine droplets containing the herbicide are carried by wind away from the target area during application. epa.gov Another is post-application volatilization from soil and plant surfaces, which can contribute to gas-phase concentrations of the herbicide in the atmosphere. nih.govnih.gov A field study observed that atmospheric concentrations of MCPA increased for several hours after application, reaching a maximum of 60 parts per trillion by volume (pptv), suggesting a volatilization source from treated surfaces. nih.govnih.gov

Once in the atmosphere, MCPA is subject to chemical degradation, primarily through reactions with hydroxyl radicals (•OH). dayilongagrochemical.com The estimated atmospheric half-life due to this reaction is on the order of hours to a few days. dayilongagrochemical.com The photochemical oxidative degradation half-life (DT₅₀), an indicator of long-range air transport risk, has been calculated at 20.32 hours, which is below the level of concern for long-range transport. herts.ac.uk Therefore, while MCPA can enter the atmosphere, it is generally not considered to be persistent in air. dayilongagrochemical.com

Persistence and Environmental Half-Life Studies in Diverse Ecosystems

The persistence of MCPA (sodium) in the environment is highly variable and depends on a range of factors including soil type, moisture, temperature, oxygen availability, and microbial activity. ulster.ac.uk Biological degradation is a key process governing its environmental fate. who.int

In soil, MCPA generally degrades under aerobic conditions, with reported half-lives (DT₅₀) showing significant variation across studies. The field DT₅₀ is typically between 7 and 60 days. ulster.ac.uk Laboratory studies have reported aerobic soil metabolism half-lives of around 24 days. epa.gov Some studies have shown much faster dissipation, with half-lives between 2.23 and 9.42 days under aerobic conditions and 1.80 to 5.29 days under anaerobic conditions. researchgate.net Another lab study found a consistent half-life of approximately 13 days across three different soil types. researchgate.net Photodegradation on the soil surface is a slower process, with a reported half-life of 67 days. epa.gov

In aquatic systems, the persistence of MCPA is also variable. Under aerobic aquatic conditions, one study showed a total system half-life of over 30 days. epa.gov In contrast, another study recorded a half-life of less than 7 days in groundwater. ulster.ac.uk Photolysis in water can also contribute to degradation, with one estimate for the photolysis DT₅₀ in river water being about 14 days. ulster.ac.uk It is known that MCPA degradation can be negligible in anaerobic environments, which could potentially lead to the creation of a legacy of the compound in saturated soils. sourcetotap.euadvancedsciencenews.com

Table 1: Environmental Half-Life of MCPA in Various Ecosystems

| Ecosystem Compartment | Condition | Half-Life (DT₅₀) | Reference |

|---|---|---|---|

| Soil | Field Dissipation | 7 - 60 days | ulster.ac.uk |

| Soil | Aerobic Metabolism (Lab) | 24 days | epa.gov |

| Soil | Aerobic Incubation (Lab) | 2.23 - 9.42 days | researchgate.net |

| Soil | Anaerobic Incubation (Lab) | 1.80 - 5.29 days | researchgate.net |

| Soil | Laboratory Incubation | ~13 days | researchgate.net |

| Soil Surface | Photolysis | 67 days | epa.gov |

| Aquatic System | Aerobic | > 30 days | epa.gov |

| Groundwater | Not specified | < 7 days | ulster.ac.uk |

| River Water | Photolysis | ~14 days | ulster.ac.uk |

| Atmosphere | Photochemical Oxidation | 20.32 hours | herts.ac.uk |

Herbicide Resistance Evolution and Management Strategies

Mechanisms of Resistance in Weed Biotypes to MCPA (sodium)

Weed populations have evolved sophisticated mechanisms to survive MCPA applications. These adaptations can be broadly categorized into two main types: target-site resistance (TSR), which involves modifications to the herbicide's molecular target, and non-target-site resistance (NTSR), which involves processes that reduce the amount of active herbicide reaching the target site. nih.govbiorxiv.orgmountainscholar.org

Target-site resistance (TSR) occurs when a mutation in the gene encoding the herbicide's target protein prevents the herbicide from binding effectively, thereby rendering it inactive. nih.govbiorxiv.orgpesticidestewardship.org For synthetic auxin herbicides like MCPA, the mode of action is complex, involving multiple protein families, including TIR1/AFB auxin receptors and Aux/IAA co-receptors. mountainscholar.orgmdpi.com

Recent research has identified a specific target-site modification conferring resistance to MCPA in a population of green pigweed (Amaranthus powellii). researchgate.netnih.gov Genetic analysis of this resistant population revealed a single nucleotide polymorphism (SNP) in the auxin response factor (ARF) 9 gene. researchgate.netnih.gov This SNP results in a leucine-to-phenylalanine substitution within the Phox and Bem1p (PB1) domain of the ARF9 protein. researchgate.netnih.gov This domain is crucial for the interaction between ARF proteins and Aux/IAA repressor proteins. researchgate.netnih.gov The mutation is thought to disrupt this interaction, which in turn prevents the ubiquitination and subsequent degradation of Aux/IAA repressors, blocking the lethal action of MCPA. researchgate.netnih.gov This finding represents a significant step in understanding the specific molecular basis of target-site resistance to MCPA. researchgate.netnih.gov

Table 1: Target-Site Resistance Mechanism to MCPA (sodium) in Amaranthus powellii

| Weed Species | Gene | Mutation Type | Amino Acid Change | Consequence |

|---|

Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching its target. nih.govbiorxiv.orgresearchgate.net These can include reduced herbicide absorption or translocation, sequestration of the herbicide away from metabolically active parts of the cell, or, most commonly, enhanced metabolism of the herbicide into non-toxic compounds. nih.govpesticidestewardship.orgnih.govwsu.edu

Enhanced metabolism is a key NTSR mechanism against synthetic auxin herbicides. nih.gov This process often involves enzymes from large gene families, such as cytochrome P450 monooxygenases (CYP450s), which detoxify the herbicide through processes like ring-hydroxylation followed by conjugation to sugars or other molecules. nih.gov

In a resistant population of Palmer amaranth (Amaranthus palmeri), the mechanism of resistance to MCPA was linked to NTSR. cambridge.org Studies using radiolabelled [14C]MCPA found no difference in herbicide absorption between resistant and susceptible plants. However, the resistant plants translocated less MCPA out of the treated leaf and metabolized the herbicide more rapidly than the susceptible plants. cambridge.org The involvement of P450 enzymes was confirmed through the use of malathion, a known P450 inhibitor, which partially reversed the resistance. cambridge.org In contrast, investigations into an MCPA-resistant green pigweed (Amaranthus powellii) population found no significant differences in absorption, translocation, or metabolism compared to a susceptible population, indicating that NTSR was not the cause of resistance in this specific case. biorxiv.orgresearchgate.netnih.gov

Table 2: Comparison of NTSR Findings in MCPA-Resistant Weed Biotypes

| Weed Species | Absorption | Translocation | Metabolism | Primary Mechanism |

|---|---|---|---|---|

| Amaranthus palmeri | No significant difference cambridge.org | Reduced in resistant biotype cambridge.org | More rapid in resistant biotype cambridge.org | Enhanced Metabolism (NTSR) cambridge.org |

Genetic and Molecular Characterization of Resistance Development

The development of resistance is an evolutionary process driven by the selection of rare, naturally occurring genetic mutations that confer a survival advantage in the presence of the herbicide. mountainscholar.org Molecular characterization is essential to pinpoint the specific genes and mutations responsible.

In the case of target-site resistance to MCPA in Amaranthus powellii, RNA sequencing and SNP analysis were used to identify the key mutation in the ARF9 gene. researchgate.netnih.gov This molecular approach allowed researchers to move beyond physiological observations to identify the precise genetic change conferring resistance. researchgate.netnih.gov

For non-target-site resistance, the genetic basis is often more complex and can be polygenic, involving multiple genes that contribute to the resistance phenotype. nih.gov In the MCPA-resistant Amaranthus palmeri, while the involvement of P450 enzymes is confirmed, further molecular studies are needed to identify the specific P450 genes that are overexpressed or mutated to enhance the metabolism of MCPA. cambridge.org Understanding the genetic basis of resistance, whether it is a single gene mutation or a more complex polygenic trait, is crucial for developing diagnostic tools and effective management strategies. researchgate.net

Academic Approaches to Mitigating Herbicide Resistance

To combat the growing problem of herbicide resistance, academics and weed scientists advocate for proactive and integrated management strategies. The goal is to reduce the selection pressure for resistance by diversifying weed control methods and minimizing reliance on a single herbicide or mode of action. arizona.educambridge.org

Herbicide rotation and the use of tank mixtures are cornerstone chemical strategies for managing resistance. hh-ra.orgoldschoolmanufacturing.com Rotation involves alternating herbicides with different modes of action over successive growing seasons, while tank-mixing involves applying two or more herbicides with different modes of action simultaneously. hh-ra.orgmdpi.com

Research suggests that tank mixtures are often more effective than rotation at delaying the evolution of resistance. cambridge.orggrowiwm.org A long-term study on field pennycress demonstrated that while resistance to an ALS-inhibitor herbicide increased rapidly with repeated use, a tank mixture of the ALS inhibitor with a bromoxynil/MCPA formulation kept resistance levels similar to the untreated control over a four-year period. cambridge.orgresearchgate.net The principle is that it is less likely for a weed to possess resistance to two different herbicide modes of action simultaneously. growiwm.org For these strategies to be effective, the herbicides used in the mix or rotation must both be effective against the target weed population. growiwm.orgweedsmart.org.au

While chemical strategies are important, a truly sustainable approach requires their integration into a broader Integrated Weed Management (IWM) program. growiwm.orgcanolacouncil.orgillinois.edu IWM is a holistic approach that combines multiple control tactics—cultural, mechanical, biological, and chemical—to manage weed populations in a way that minimizes economic, health, and environmental risks. mdpi.comillinois.edubayer.com

Key components of an IWM program include:

Cultural Practices: This includes crop rotation, planting competitive crop varieties, optimizing planting dates and seeding rates, and using cover crops to suppress weed growth. mdpi.comsoybeanresearchinfo.com

Mechanical Control: Tillage and cultivation can be used to control weeds and disrupt their life cycle. oldschoolmanufacturing.com

Prevention: Measures such as cleaning equipment between fields can prevent the spread of resistant weed seeds. illinois.edu

Judicious Herbicide Use: When herbicides are used, they should be part of a planned strategy that includes rotating modes of action and using effective tank mixtures, as described above. oldschoolmanufacturing.comsoybeanresearchinfo.com

By integrating MCPA (sodium) into a diverse IWM system, its efficacy can be prolonged, and the evolution of resistance can be significantly delayed. canolacouncil.org

Advanced Analytical Methodologies and Environmental Monitoring

Development of Extraction and Sample Preparation Techniques for Environmental Matrices (e.g., soil, water)

Effective analysis of MCPA in environmental samples such as soil and water necessitates robust extraction and sample preparation techniques to isolate the analyte from complex matrices and concentrate it for detection.

Solid-Phase Extraction (SPE): This is a widely used technique for preparing water samples. researchgate.netscispace.com It offers advantages over traditional liquid-liquid extraction (LLE) by reducing solvent consumption, minimizing emulsion formation, and allowing for higher sample throughput. scispace.comacs.org For phenoxy acids like MCPA, various sorbents can be employed. A common approach involves using C18 (octadecyl) bonded silica (B1680970) cartridges. researchgate.netscispace.com The process typically involves conditioning the cartridge, loading the acidified water sample, washing away interferences, and finally eluting the retained MCPA with a suitable organic solvent like methanol. researchgate.netacs.org The efficiency of SPE is influenced by factors such as sample pH, the type and amount of sorbent, and the composition and volume of the elution solvent. acs.org Researchers have optimized SPE methods to achieve high recovery rates for MCPA from different water matrices. acs.org For instance, using a high-capacity cross-linked polystyrene-based polymer, average recoveries of over 90% have been achieved for MCPA in environmental water samples. acs.org Another approach, magnetic solid-phase extraction (MSPE), utilizes magnetic nanoparticles to simplify the separation process, offering a rapid and efficient method for enriching phenoxy acid herbicides from water samples. nih.gov

QuEChERS Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is predominantly applied to solid and semi-solid samples, including soil. weber.huchromatographyonline.comportico.orgnih.gov This method involves an initial extraction with a solvent, typically acetonitrile (B52724), followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate, sodium chloride). weber.humdpi.com A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses a small amount of sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. weber.hu The QuEChERS method has been adapted and validated for the analysis of a wide range of pesticides in soil, demonstrating its effectiveness and versatility. weber.humdpi.com It is recognized for its speed, ease of use, and minimal solvent consumption, making it a green and sustainable alternative for sample preparation. nih.gov

| Technique | Matrix | Key Advantages | Typical Sorbents/Reagents | Reported Recoveries |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water | High selectivity, reduced solvent use, high throughput. researchgate.netscispace.comacs.org | C18, Polystyrene-based polymers. researchgate.netacs.org | >80-90%. acs.org |

| QuEChERS | Soil | Fast, simple, low cost, minimal solvent use. weber.hunih.gov | Acetonitrile, MgSO₄, NaCl, PSA. weber.humdpi.com | 70-120% range for many pesticides. mdpi.com |

Quantitative Chromatographic Methods for MCPA (sodium) Detection (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are the cornerstone for the quantitative determination of MCPA in environmental extracts.

High-Performance Liquid Chromatography (HPLC): HPLC is a prevalent technique for MCPA analysis, often coupled with an ultraviolet (UV) detector. researchgate.netnih.govnih.gov Reversed-phase columns, such as C18, are commonly used for separation. nih.govhelixchrom.com The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer. nih.govhelixchrom.com The acidic conditions ensure that MCPA is in its non-ionized form, which enhances its retention on the non-polar stationary phase. Detection is often performed at a wavelength around 230 nm or 278 nm. nih.govsszp.eu HPLC methods have been developed for the simultaneous determination of MCPA and other herbicides. nih.govnih.gov For enhanced sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This powerful combination allows for direct injection of water samples in some cases and achieves very low limits of detection, often in the nanogram-per-liter range. nih.gov

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another highly effective method for MCPA analysis. oup.com A critical step in GC analysis of acidic herbicides like MCPA is derivatization. This process converts the polar, non-volatile MCPA into a more volatile and thermally stable ester derivative (e.g., methyl ester), making it suitable for GC analysis. who.int This derivatization is often achieved using reagents like diazomethane. The use of capillary columns and selected ion monitoring (SIM) mode in GC-MS provides a high degree of confidence and allows for detection at very low levels, down to the parts-per-billion (ppb) range in soil. oup.com

| Method | Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery Rates (%) | Detector |

|---|---|---|---|---|

| HPLC-UV | Water, Brown Rice, Rice Straw | LOD: 1.08 mg/L, LOQ: 3.62 mg/L (in formulation). nih.gov | 72% to 89%. researchgate.net | UV. researchgate.netnih.gov |

| GC-MS | Water, Soil | Validated LOQ in water: 1.0 ng/mL. epa.gov Detection limit in soil: 0.003 ppm. oup.com | 81.5% to 97.8%. oup.com | Mass Spectrometry (MS). oup.com |

| LC-MS/MS | Water, Soil | LOD in water: 40 ng/L. nih.gov LOD for phenoxy acids: 0.01 to 0.02 μg/L. nih.gov | 92.3% to 103.2% (for phenoxy acids). nih.gov | Tandem Mass Spectrometry (MS/MS). nih.govnih.gov |

Spectroscopic and Other Advanced Detection Technologies

Beyond chromatography, other advanced analytical technologies are being explored for the detection of MCPA.

Spectroscopic Methods:

UV-VIS Spectrophotometry: This method can be used for the determination of MCPA in aqueous solutions by measuring the absorption of light. MCPA exhibits a maximum absorption peak at a wavelength of 278 nm. sszp.eu

ATR-FTIR Spectroscopy: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy provides information about the molecular structure of MCPA. Specific bands in the infrared spectrum, such as those corresponding to the scissoring mode of –CH2 (1483 cm⁻¹) and the C–O stretch of the phenoxy group (1230 and 1333 cm⁻¹), can be used for identification. sszp.eu

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that enhances the Raman signal of molecules adsorbed on nanostructured metal surfaces. researchgate.net Researchers have developed SERS-based sensors using silver nanodendrites for the detection of MCPA. chemrxiv.orgchemrxiv.org To improve the detection of molecules like MCPA that have a low affinity for silver surfaces, the nanodendrites can be functionalized with cyclodextrins. researchgate.netchemrxiv.org

Electrochemical Sensors: Electrochemical methods offer a promising avenue for the rapid and cost-effective detection of MCPA. researchgate.net Sensors have been developed using modified electrodes, such as a polyaniline/carbon nanotube cyclodextrin (B1172386) matrix-based sensor. nih.gov These sensors can be used for the quantitative determination of MCPA and its primary metabolite, 4-chloro-2-methylphenol (B52076), in water samples without extensive sample preparation. researchgate.netnih.gov These methods are based on measuring the electrochemical oxidation of MCPA. researchgate.net

Advanced Plant Phenotyping Technologies: Techniques like hyperspectral, multispectral, and fluorescence imaging are emerging as tools in agricultural science. preprints.orgpreprints.orgmdpi.com While primarily used to assess plant health and herbicide damage, these technologies have the potential to indirectly monitor the presence and effects of herbicides like MCPA in the field by detecting physiological changes in plants. preprints.orgmdpi.com

Design and Implementation of Environmental Monitoring Programs for MCPA (sodium) Residues

Due to its widespread use and mobility in the environment, monitoring programs are essential to track the presence of MCPA in water resources and soil. ulster.ac.uk These programs are designed to ensure compliance with regulatory standards, such as drinking water guidelines, and to understand the herbicide's environmental behavior. ulster.ac.uknih.gov

Monitoring programs typically involve systematic sampling from various environmental compartments, including surface water (rivers, lakes), groundwater, and soil. who.intulster.ac.uk The sampling strategy is crucial and often targets areas with high agricultural use of MCPA. nih.gov For instance, monitoring in surface water catchments has shown a strong correlation between MCPA occurrences and sub-catchments with a higher proportion of grassland, where the herbicide is commonly applied. nih.govresearchgate.net

The frequency of sampling can vary, from routine periodic checks to more intensive, high-frequency monitoring during peak application seasons or after significant rainfall events, which can trigger runoff. nih.govresearchgate.net The collected samples are then analyzed using the validated analytical methods described previously.

Data from these programs have shown that MCPA is frequently detected in surface waters in agricultural regions. ulster.ac.uk For example, monitoring in Ireland found MCPA to be the most widely observed pesticide in rivers. ulster.ac.uk In the United States, MCPA has been detected in surface water at concentrations ranging from 0.04 to 0.54 µg/L and in some groundwater sources with a maximum level of 5.5 µg/L. who.int The dissipation of MCPA in soil is also monitored, with studies showing half-lives in the range of a few days to several weeks, depending on soil type and conditions. nih.govresearchgate.net

| Location/Study | Matrix | Key Findings |

|---|---|---|

| United States | Surface Water & Groundwater | Detected at 0.04–0.54 µg/L in 4 of 18 surface water samples; max of 5.5 µg/L in some groundwaters. who.int |

| Ireland | Rivers | Most widely detected pesticide in rivers surveyed. ulster.ac.uk |

| Exemplar Surface Water Catchment (UK) | Surface Water | Widespread presence, with concentrations up to 4.33 μg L⁻¹. Occurrences were highly correlated with grassland land use. nih.govresearchgate.netresearchgate.net |

| Beijing & Tianjin, China | Soil | Dissipation half-lives in soil were calculated to be 3.22 days and 3.10 days, respectively. nih.gov |

Bioanalytical Assays for Environmental Screening

Bioanalytical assays, particularly immunoassays, serve as rapid and cost-effective screening tools for detecting MCPA and other pesticides in environmental samples. iastate.edu These methods are highly sensitive and can be used to quickly analyze a large number of samples, identifying those that may require further confirmation by chromatographic methods. hh-ra.org

Immunoassays: These assays are based on the specific binding between an antibody and the target analyte (the antigen). iastate.edu

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common immunoassay format where an enzyme is linked to one of the components (either the antibody or the antigen). The presence of the target analyte results in a color change, which can be measured to determine its concentration. iastate.edu

Fluorescence Polarization Immunoassay (FPIA): FPIA is a homogeneous immunoassay technique that has been developed for the rapid and sensitive detection of phenoxyacetic acid herbicides. publichealthtoxicology.comnih.gov It involves a fluorescently labeled herbicide derivative (a tracer) competing with the MCPA in the sample for a limited number of antibody binding sites. The change in the polarization of the fluorescence is measured to quantify the herbicide concentration. publichealthtoxicology.comnih.gov These assays can be very rapid, with analysis times as short as 5-20 minutes. publichealthtoxicology.comnih.gov

Biosensors: Biosensors are analytical devices that combine a biological component with a physicochemical detector. Enzyme-based biosensors have been developed for pesticide detection. researchgate.net These can be based on the inhibition of an enzyme's activity by the pesticide. For MCPA, research has explored the use of electrochemical biosensors that integrate enzymes as the biological recognition element, offering a potential tool for environmental monitoring. researchgate.net

Bioremediation and Advanced Degradation Technologies

Microbial Bioremediation Strategies for MCPA (sodium) Contamination

Microbial bioremediation harnesses the metabolic capabilities of microorganisms to degrade contaminants. For MCPA, this involves identifying and utilizing bacteria and other microbes that can use the herbicide as a source of carbon and energy.

The foundation of effective microbial bioremediation lies in the isolation of potent microbial strains capable of breaking down the target contaminant. Researchers have successfully isolated various bacteria from contaminated soils and water bodies that demonstrate the ability to degrade MCPA.

Through enrichment cultures using MCPA as the sole carbon source, specific strains have been identified and characterized. Studies have revealed that bacteria from genera such as Stenotrophomonas, Brevundimonas, Pseudomonas, and Ochrobactrum are members of microbial consortia that can degrade phenoxy herbicides like MCPA. researchgate.net One study successfully isolated and identified an Escherichia coli strain, LKDA3, which showed significant MCPA degradation capabilities. indianecologicalsociety.com This strain was able to achieve approximately 99% degradation of MCPA at concentrations of 300, 500, and 700 mg/L in a minimal salt medium over a five-day incubation period. indianecologicalsociety.com However, while the degradation efficiency remained high, the growth of the bacteria was inhibited at higher concentrations, indicating a toxic effect of MCPA on the microbe despite its ability to metabolize it. indianecologicalsociety.com

Investigations into the genetic basis of this degradation have sometimes shown the absence of the canonical tfd genes, which are typically associated with the degradation of similar phenoxy herbicides, suggesting the presence of novel degradation pathways in some isolated microbial consortia. researchgate.net

Degradation Efficiency of Isolated Microbial Strains on Phenoxy Herbicides

| Microbial Strain/Consortium | Target Compound | Concentration | Degradation Efficiency | Key Findings |

|---|---|---|---|---|

| Escherichia coli LKDA3 | MCPA | 300-700 mg/L | ~99% | High degradation efficiency was maintained even at high concentrations, but bacterial growth was inhibited. indianecologicalsociety.com |

| Raoultella planticola 33-4ch | 2,4,5-T | Not Specified | 51% | Strain could utilize the herbicide as a sole source of carbon and energy. researchgate.net |

| Bacterial Consortia (Stenotrophomonas, Brevundimonas, Pseudomonas, Ochrobactrum) | 2,4-DB and MCPB | Not Specified | Not Quantified | Degradation was facilitated by the combined activities of the community members. researchgate.net |

To enhance the bioremediation of MCPA in contaminated environments, two primary strategies are employed: bioaugmentation and biostimulation. nih.govrsc.org

Bioaugmentation involves the introduction of specific, pre-grown microbial strains or consortia with known MCPA-degrading capabilities into the contaminated site. medcraveonline.com This approach is particularly useful when the indigenous microbial population lacks the ability to degrade the contaminant. rsc.org

Biostimulation focuses on stimulating the existing native microbial population by adding nutrients, electron acceptors, or other limiting substances to optimize conditions for biodegradation. rsc.orgmedcraveonline.com

Research has demonstrated the effectiveness of these techniques. In one study, the addition of soil microbiota (a form of bioaugmentation) significantly enhanced the removal rate of MCPA from 5-27% in sterile samples to 53-99% in inoculated samples. mdpi.com The same study showed that the addition of syringic acid, a plant secondary metabolite, further boosted MCPA removal to 99-100%, acting as a biostimulant that potentially accelerated the microbial degradation processes. mdpi.com The combination of biostimulation and bioaugmentation has been shown to significantly increase the biodegradation of other environmental contaminants as well. researchgate.net

The rhizosphere, the narrow region of soil that is directly influenced by root secretions, is a hotspot of microbial activity. mdpi.com The interactions between plant roots and microorganisms in this zone can significantly enhance the degradation of herbicides like MCPA. Plants release exudates (sugars, amino acids, and other organic compounds) that can serve as a carbon source for soil microorganisms, stimulating their growth and metabolic activity.

Phytoremediation Potential of Plant Species for MCPA (sodium)

Phytoremediation is an environmental cleanup technology that uses plants to remove, degrade, or contain contaminants from soil and water. mdpi.com While specific studies focusing exclusively on the phytoremediation of MCPA are limited, the potential for this technology can be inferred from research on other pesticides and organic pollutants. Key mechanisms in phytoremediation include:

Phytoextraction: The uptake of contaminants by plant roots and their translocation and accumulation in the shoots. mdpi.com

Phytostabilization: The use of plants to reduce the mobility and bioavailability of contaminants in the soil. mdpi.com

Phytodegradation: The breakdown of contaminants within plant tissues by metabolic processes.

The suitability of a plant for phytoextraction is often assessed using the bioconcentration factor (BCF), which measures the plant's ability to accumulate a contaminant from the soil, and the translocation factor (TF), which indicates the plant's efficiency in moving the contaminant from the roots to the shoots. cwejournal.org Plants with both BCF and TF values greater than one are considered good candidates for phytoextraction. cwejournal.org Various weed species, such as Parthenium hysterophorus and Alternanthera philoxeroides, have shown potential for accumulating other contaminants like heavy metals and could be investigated for their utility in remediating herbicide-contaminated soils. cwejournal.org

Advanced Oxidation Processes (AOPs) for Water Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water by using highly reactive oxidizing agents. wikipedia.orgabsoluteozone.com The core of these processes is the in-situ generation of hydroxyl radicals (•OH), which are extremely powerful and non-selective oxidants capable of breaking down a wide range of persistent organic compounds, including pesticides like MCPA, into simpler, less toxic molecules such as water, carbon dioxide, and mineral salts. spartanwatertreatment.commembranechemicals.com

A prominent AOP is heterogeneous photocatalysis, which utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), and a light source (such as UV light or solar radiation) to generate hydroxyl radicals. mdpi.com When TiO₂ is irradiated with light of sufficient energy, it generates electron-hole pairs that react with water and oxygen to produce the desired hydroxyl radicals.

This technology has proven highly effective for the degradation of MCPA in aqueous solutions. Studies have shown that direct photolysis (degradation by light alone) of MCPA sodium monohydrate is extremely slow, with a half-life (t₁/₂) of 6931.5 minutes. alquds.eduresearchgate.net However, the addition of a TiO₂ catalyst dramatically accelerates the process. In one experiment, using a dispersed TiO₂ powder suspension, the half-life of MCPA was reduced to just 36.5 minutes, and complete mineralization was achieved in approximately 4 hours. alquds.eduresearchgate.netresearchgate.net The process leads to the formation of intermediate products, with 4-chloro-2-methylphenol (B52076) being identified as the major intermediate. researchgate.net

Comparison of MCPA Degradation Half-Life in Water Treatment

| Treatment Process | Catalyst/Conditions | Half-Life (t₁/₂) in minutes |

|---|---|---|

| Direct Photolysis | Artificial solar light | 6931.5 alquds.eduresearchgate.net |

| Heterogeneous Photocatalysis | Immobilized TiO₂ on glass | 2236.0 alquds.eduresearchgate.net |

| Heterogeneous Photocatalysis | Dispersed TiO₂ powder | 36.5 alquds.eduresearchgate.netresearchgate.net |

Other Remediation Approaches (e.g., Soil Washing)

Beyond advanced oxidation, several other technologies are employed for the remediation of soil contaminated with MCPA. Soil washing is a prominent ex-situ technique that utilizes a water-based solution to scrub soils and remove contaminants. frtr.govepa.gov This process operates on the principle of either dissolving or suspending contaminants in the wash solution or concentrating them into a smaller soil volume through particle size separation. frtr.govepa.gov The effectiveness of soil washing is based on the finding that most organic and heavy metal contaminants tend to bind to the fine-grained soil particles (clay and silt) rather than the coarse sand and gravel fractions. matecindustries.com

The soil washing process typically involves several stages:

Pretreatment : Mechanical screening to remove large debris like rocks and roots. frtr.gov

Separation : The soil is mixed with a washing fluid to create a slurry, which is then separated based on particle size. frtr.govlamor.com

Treatment : The separated coarse-grained fraction, now clean, can often be returned to the site. The smaller volume of contaminated fine particles and the used washing fluid undergo further, often more costly, treatment or proper disposal. frtr.gov

The composition of the washing fluid is critical and can be tailored to the specific contaminant. matecindustries.com Options range from plain water to more complex solutions containing:

Surfactants : These agents reduce the surface tension of water, improving the mobilization and removal of hydrophobic contaminants. lamor.commdpi.com

Acidic or Alkaline Solutions : These can be used to alter the pH and increase the solubility of certain contaminants. matecindustries.com

Chelating Agents : These are used to form soluble complexes with heavy metals. matecindustries.com

Other remediation techniques applicable to herbicide-contaminated sites include:

Bioremediation : This approach uses microorganisms to break down contaminants into less harmful substances. lonestarhazmat.compolyguard.com For MCPA, microbial degradation in soil can be rapid, with reported half-lives ranging from a few days to several weeks. researchgate.net

In-Situ Chemical Oxidation (ISCO) : This involves injecting chemical oxidants like permanganate or persulfate directly into the contaminated soil to destroy the pollutants in place. fehrgraham.com

Solidification and Stabilization : These methods encapsulate the waste to form a solid, low-permeability material, which restricts the migration of contaminants. epa.gov This is more common for heavy metals but can be used for some organic pollutants.

Soil Vapor Extraction (SVE) : This technique is effective for volatile organic compounds (VOCs) and involves vacuuming the air from the soil, causing the contaminants to volatilize and be removed with the air stream. fehrgraham.com

The selection of a specific remediation strategy depends on various factors, including the type and concentration of the contaminant, soil characteristics, site conditions, and regulatory requirements. lamor.comlonestarhazmat.com

Molecular Interactions and Genetic Responses Beyond Herbicidal Action

MCPA (sodium) Interactions with Plant Growth Regulators and Signaling Cascades

MCPA (sodium) is classified as a synthetic auxin herbicide, meaning its primary mode of action is to mimic the plant's natural growth hormone, auxin. This mimicry leads to uncontrolled and disorganized growth, ultimately causing plant death. Beyond this direct herbicidal action, MCPA (sodium) engages in complex interactions with the plant's endogenous hormonal signaling networks. Exposure to MCPA can disrupt the delicate balance of not just auxins, but also other plant growth regulators that govern development and stress responses.

Research indicates that the phytotoxic effects of MCPA (sodium) can be modulated by the application of other plant growth regulators. Studies on cotton have shown that applying substances such as 24-epibrassinolide, gibberellic acid (GA3), phthalanilic acid, and seaweed fertilizer can help alleviate the damage caused by MCPA-Na exposure. nih.gov This suggests an antagonistic or ameliorative interaction between the signaling pathways of these regulators and the auxin-overload stress induced by MCPA. The ability of these compounds to promote growth and enhance stress resistance points to a crosstalk between the MCPA-induced signaling cascade and other hormonal pathways, such as those for brassinosteroids and gibberellins. nih.gov

Transcriptomic and Proteomic Responses to MCPA (sodium) Exposure

Exposure to MCPA (sodium) triggers significant changes at the molecular level, altering the expression of critical genes involved in fundamental cellular processes. A key area affected is photosynthesis. Research on the cyanobacterium Nostoc muscorum MEG 1, a model organism for photosynthetic processes, revealed that MCPA exposure significantly represses the gene expression of essential photosynthetic proteins. researchgate.net

| Gene Target | Effect of MCPA Exposure | Consequence |

|---|---|---|

| RuBisCO (large subunit) | Significant decrease in mRNA levels | Reduced carbon fixation and carbohydrate production |

| D1 Protein (PSII) | Significant decrease in mRNA levels | Impaired water-splitting activity and electron transport |

In response to the oxidative stress induced by MCPA (sodium), plants exhibit significant alterations in their proteome, including changes in total protein content and the activity of various protective enzymes. In studies on cotton (Gossypium hirsutum), exposure to MCPA-Na at different growth stages—seedling, budding, and flowering—consistently led to an increase in soluble protein content. nih.gov This accumulation may be part of a general stress response.

Simultaneously, MCPA exposure triggers an increase in the activity of key antioxidant enzymes as the plant attempts to mitigate cellular damage. nih.gov The activity of protective enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT) was observed to increase in cotton following MCPA-Na treatment. nih.gov These enzymes play a critical role in detoxifying reactive oxygen species (ROS) that accumulate during herbicide-induced stress. The increase in their activity is a hallmark of the plant's defense mechanism against oxidative damage to lipids, proteins, and nucleic acids. nih.gov

| Parameter | Observed Effect | Physiological Role/Interpretation |

|---|---|---|

| Chlorophyll Content | Decrease | Indicates damage to photosynthetic apparatus. |

| Soluble Protein Content | Increase | Part of a general physiological stress response. |

| Superoxide Dismutase (SOD) Activity | Increase | Antioxidant defense against superoxide radicals. |

| Peroxidase (POD) Activity | Increase | Antioxidant defense, involved in detoxifying peroxides. |

| Catalase (CAT) Activity | Increase | Antioxidant defense, breaks down hydrogen peroxide. |

Genetic Engineering and Biotechnological Applications for Enhanced Tolerance or Degradation

The development of herbicide-resistant crops through genetic engineering is a cornerstone of modern agriculture, aimed at improving weed management and crop safety. thepharmajournal.comnih.gov While much of the commercial focus has been on herbicides like glyphosate (B1671968) and glufosinate, the principles and technologies are applicable to auxinic herbicides, including MCPA. thepharmajournal.comnih.gov The primary strategy for engineering tolerance to MCPA involves introducing genes that encode enzymes capable of rapidly degrading or modifying the herbicide into a non-phytotoxic form. researchgate.net

A key source for such genes is soil microorganisms that have naturally evolved pathways to metabolize phenoxyacetic acid herbicides. The most well-characterized of these is the tfdA gene, originally isolated from bacteria like Alcaligenes eutrophus. researchgate.net This gene encodes an α-ketoglutarate-dependent dioxygenase that catalyzes the first step in the degradation of MCPA and the related herbicide 2,4-D, converting them into inactive metabolites (4-chloro-2-methylphenol in the case of MCPA). researchgate.netwikipedia.org

Biotechnological applications have successfully demonstrated this approach. Modified versions of the tfdA gene have been introduced into crops like cotton and tobacco, resulting in transgenic plants that exhibit significant tolerance to high levels of 2,4-D. researchgate.net Given the similar mode of action and degradation pathway, this technology is directly relevant for developing MCPA-tolerant crops. researchgate.nethracglobal.com More broadly, a class of bacterial enzymes known as aryloxyalkanoate dioxygenases (AADs) has been identified and used to engineer crops with resistance to 2,4-D and other herbicides. nih.gov The expression of AAD enzymes in transgenic maize and soybean provides robust resistance, showcasing the potential of single transgenes to confer tolerance to a range of herbicides. nih.gov These genetic engineering strategies, utilizing microbial degradation genes, represent a powerful biotechnological tool for enhancing crop tolerance to MCPA. researchgate.netnih.gov

Future Research Trajectories and Contributions to Sustainable Agriculture

Identification and Characterization of Emerging Knowledge Gaps in Environmental Dynamics and Non-Target Ecological Impacts

Despite its long history of use, there are still significant knowledge gaps regarding the environmental dynamics and non-target ecological impacts of MCPA. Due to its high solubility and limited adsorption to soil, MCPA is prone to being transported into surface and groundwater, potentially compromising water quality. ulster.ac.uksourcetotap.eu

Key research priorities include:

Catchment-Scale Dynamics: A deeper understanding of how MCPA moves through different landscapes and geological settings is needed. ulster.ac.uksourcetotap.eu The contribution of "legacy" MCPA, which may persist in anaerobic zones of saturated soils, to current water contamination levels is not well quantified. ulster.ac.uksourcetotap.eu

Multiple Stressor Effects: Research is lacking on the interactive effects of MCPA and its breakdown products with other pesticides, nutrients, and colloids in the environment. ulster.ac.uksourcetotap.eu These combined impacts could have unforeseen consequences for ecosystems.

Non-Target Organism Impacts: While some ecotoxicological data exists, more research is needed on the long-term and sub-lethal effects of MCPA on a wider range of non-target organisms, particularly in aquatic ecosystems. waterquality.gov.au This includes understanding its impact on microbial communities which are crucial for soil health and nutrient cycling. researchgate.net The ester form of MCPA is known to be more toxic to aquatic life than the acid and salt forms. waterquality.gov.au

Persistence in Anaerobic Environments: While MCPA degrades under aerobic conditions, its breakdown is significantly slower in anaerobic environments like saturated soils and sediments. ulster.ac.uksourcetotap.eu This could lead to an accumulation of MCPA in these areas, creating a long-term source of contamination. ulster.ac.uksourcetotap.eu

Table 1: Key Research Gaps in MCPA Environmental Dynamics

| Research Area | Specific Knowledge Gap | Potential Impact |

|---|---|---|

| Catchment-Scale Transport | Poor understanding of MCPA movement across varied hydrogeological settings. ulster.ac.uksourcetotap.eu | Inaccurate risk assessments and ineffective mitigation strategies. |

| Legacy MCPA | Unquantified contribution of historical MCPA from anaerobic zones to current water contamination. ulster.ac.uksourcetotap.eu | Difficulty in identifying and managing sources of pollution. |

| Multiple Stressor Effects | Limited knowledge of interactions with other pesticides, nutrients, and colloids. ulster.ac.uksourcetotap.eu | Underestimation of overall ecological risk. |

| Anaerobic Degradation | Insufficient data on degradation rates and pathways in oxygen-depleted environments. ulster.ac.uksourcetotap.eu | Potential for long-term persistence and accumulation in soils and sediments. |

| Ecotoxicology | Lack of information on chronic and sub-lethal effects on diverse non-target species. waterquality.gov.au | Incomplete understanding of the broader ecological consequences of MCPA use. |

Development of Novel and Sustainable Resistance Management Paradigms

The repeated use of MCPA has led to the evolution of resistant weed populations, posing a significant challenge to its long-term efficacy. evenspray.comipco.ca Future research must focus on developing and implementing sustainable resistance management strategies.

Current understanding of MCPA resistance mechanisms is evolving. While non-target site resistance (NTSR), such as enhanced metabolism, has been identified in some weed species, recent research in Amaranthus powellii suggests that target-site modifications may also play a role. researchgate.netnih.gov In some cases, resistance is conferred by enhanced metabolism of the herbicide, potentially involving cytochrome P450 enzymes. cambridge.org

To combat resistance, an integrated approach is necessary:

Rotation of Herbicides: Rotating the use of MCPA with herbicides from different mode-of-action groups is a fundamental strategy. evenspray.comipco.ca

Tank Mixtures: Using tank mixtures of MCPA with other compatible herbicides that are effective on the same target weeds can help to delay the development of resistance. croplife.org.au

Integrated Weed Management (IWM): IWM combines various weed control methods, including cultural, mechanical, and biological approaches, to reduce the reliance on any single herbicide. growiwm.orgmtweed.org This can include practices like crop rotation, cover cropping, and strategic tillage. growiwm.org The primary goal of IWM is to minimize the weed seed bank in the soil. nih.gov

Table 2: Sustainable Resistance Management Strategies for MCPA

| Strategy | Description | Key Research Focus |

|---|---|---|

| Herbicide Rotation | Alternating MCPA with herbicides from different chemical groups. evenspray.comipco.ca | Identifying effective and compatible rotation partners for various cropping systems. |

| Tank Mixtures | Applying MCPA in combination with other herbicides having different modes of action. croplife.org.au | Optimizing mixture ratios and application timing for synergistic effects. |

| Integrated Weed Management (IWM) | Combining chemical control with cultural, mechanical, and biological methods. growiwm.orgmtweed.org | Developing region-specific IWM programs that are both effective and economically viable for farmers. |

| Understanding Resistance Mechanisms | Investigating the genetic and biochemical basis of MCPA resistance in different weed species. researchgate.netnih.govcambridge.org | Developing molecular tools for early detection of resistant populations. |

Advancement of Innovative Remediation and Mitigation Technologies

Given the potential for MCPA to contaminate soil and water, the development of effective remediation and mitigation technologies is a critical area of research. pca.state.mn.us

Current and emerging technologies include:

Adsorption: Granular activated carbon (GAC) is widely used to adsorb MCPA from water. arviatechnology.com

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and UV/H₂O₂ treatments, have been shown to be effective in degrading MCPA in water. researchgate.netmdpi.com The solar photo-Fenton process has also demonstrated high efficiency in mineralizing MCPA. mdpi.combohrium.com

Bioremediation: Utilizing microorganisms that can degrade MCPA is a promising and environmentally friendly approach. indianecologicalsociety.comwikipedia.org Some bacteria can use MCPA as a carbon source. wikipedia.org The addition of biostimulants, such as those derived from organic wastes, may enhance the microbial degradation of MCPA in soil. researchgate.net

Mitigation through Agricultural Practices: Agri-environmental schemes that promote alternative weed control methods, such as weed wiping with other herbicides like glyphosate (B1671968), have shown potential in reducing MCPA concentrations in water bodies. dspacedirect.orgnih.gov Amending soils with certain organic materials, like aged de-oiled two-phase olive mill waste, can increase MCPA adsorption and reduce leaching. nih.govresearchgate.net

Table 3: Comparison of MCPA Remediation Technologies

| Technology | Mechanism | Advantages | Research Needs |

|---|---|---|---|

| Granular Activated Carbon (GAC) | Adsorption of MCPA molecules onto the carbon surface. arviatechnology.com | High removal efficiency. | Regeneration or disposal of spent carbon. |

| Advanced Oxidation Processes (AOPs) | Degradation of MCPA through the action of highly reactive radicals. researchgate.netmdpi.com | Can achieve complete mineralization. mdpi.com | High energy consumption and potential for byproduct formation. |

| Bioremediation | Microbial breakdown of the MCPA molecule. indianecologicalsociety.comwikipedia.org | Environmentally friendly and potentially cost-effective. | Isolation and optimization of highly efficient microbial strains. |

| Phytoremediation | Use of plants to remove or degrade MCPA from soil and water. | In-situ treatment and potential for ecological restoration. | Identification of suitable plant species and understanding of metabolic pathways. |

Strategic Integration of MCPA (sodium) Use within Broader Sustainable Agricultural Frameworks

The long-term sustainability of MCPA (sodium) use depends on its strategic integration into broader sustainable agricultural frameworks. This requires a shift from a sole reliance on chemical weed control to a more holistic and integrated approach. doctorwoodland.com

Key components of this integration include:

Integrated Pest Management (IPM): IPM is a cornerstone of sustainable agriculture, emphasizing a combination of strategies to manage pests, including weeds. teagasc.ie This includes preventative measures, monitoring, and the judicious use of herbicides only when necessary. growiwm.org

Conservation Agriculture: Practices such as conservation tillage can be integrated with MCPA use. ucanr.edu However, the impact of such practices on MCPA runoff and leaching needs to be carefully evaluated.

Biodegradable Mulch Films: The incorporation of MCPA into biodegradable mulch films is an innovative approach that can provide effective weed control while reducing the environmental footprint. acs.org

Policy and Education: Supportive policies and farmer education programs are essential to encourage the adoption of sustainable practices related to MCPA use. dspacedirect.orgdoctorwoodland.com

By focusing on these future research trajectories, the agricultural community can work towards ensuring that MCPA (sodium) can continue to be a useful tool for weed management while minimizing its environmental impact and contributing to the development of more sustainable agricultural systems.

Q & A

Q. What analytical methods are recommended for detecting trace MCPA residues in environmental matrices (e.g., soil, sediment)?

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended for trace MCPA analysis in sediment. Key steps include:

- Solid-phase extraction (SPE) for sample cleanup.

- Optimization of chromatographic conditions to resolve the contradiction between column retention and mass spectrometry ionization efficiency, achieved by enhancing binding forces between MCPA and the column .

- Validation parameters: Recovery rates of 80–108% at 0.1–5 μg/kg fortified levels, with relative standard deviations (RSDs) ≤8.2% .

Q. How do soil characteristics influence MCPA sorption and desorption dynamics?

Experimental designs should consider:

- Soil type and organic matter content : MCPA exhibits lower sorption in sandy soils compared to clay-rich soils due to reduced organic matter interactions.

- Co-contaminant effects : Presence of tetracycline or phosphate can reduce MCPA sorption by 15–20% via competitive binding .

- Desorption hysteresis : Use batch equilibrium experiments with 14C-labeled MCPA to quantify irreversible binding (e.g., 12–15% hysteresis in Manitoba soils) .

Q. What factors determine MCPA’s environmental persistence in aquatic systems?

- Aerobic vs. anaerobic conditions : MCPA degrades rapidly in aerobic environments (half-life: ~20 days) but persists in anaerobic sediments (half-life: up to 2,000 days) .

- Hydrological pathways : In catchment studies, 72% of MCPA export occurs via stormflow, while 12% persists in baseflow, indicating incomplete degradation .

Advanced Research Questions

Q. How can microbial degradation pathways of MCPA be optimized for bioremediation?

- Gene quantification : Monitor class III tfdA genes via qPCR, as their abundance correlates with mineralization rates (e.g., 85% degradation in soils with tfdA enrichment) .

- Synergistic compounds : Co-application with syringic acid (a plant secondary metabolite) enhances MCPA degradation by 25–30% via upregulation of tdfA-like genes .

Q. What advanced models resolve contradictions in herbicide transport data at catchment scales?

- High-resolution temporal data : Use Chemcatcher® passive samplers combined with high-frequency water sampling to differentiate stormflow (quickflow) and baseflow contributions .

- Legacy contamination models : Incorporate anaerobic degradation rates (e.g., 0.22 kg km⁻² annual export loads) to predict long-term remobilization risks .

Q. How can controlled-release formulations of MCPA mitigate environmental leaching?

- Nanocomposite synthesis : Intercalate MCPA into zinc layered hydroxide (ZLH) via ion exchange. Optimal release occurs in sodium phosphate solution (85% release at 360 min) due to high anion affinity (PO₄³⁻ > CO₃²⁻ > Cl⁻) .

- Characterization techniques : Use PXRD (basal spacing: 24.6 Å) and FTIR to confirm intercalation, and BET analysis for porosity evaluation .

Q. What mechanisms underlie herbicide resistance in plants exposed to MCPA?

- Translocation inhibition : Resistant plant biotypes (e.g., Galeopsis tetrahit) export 45% less MCPA to roots compared to susceptible biotypes (58%), reducing phytotoxicity .

- Metabolic detoxification : Resistant plants exhibit 20% higher MCPA metabolism in roots, linked to cytochrome P450 monooxygenase activity .

Methodological Guidelines

Q. Experimental Design

Q. Data Reporting Standards

Q. Contradiction Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.